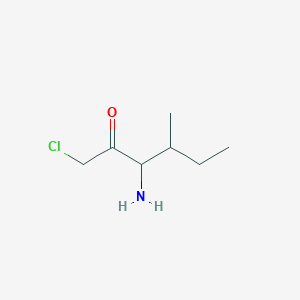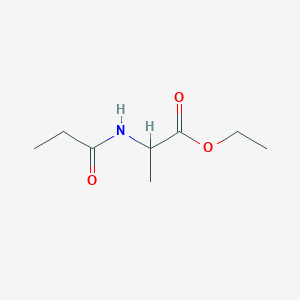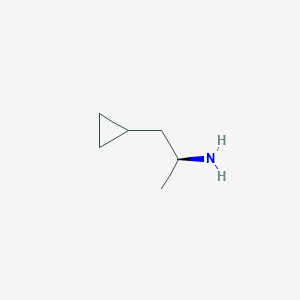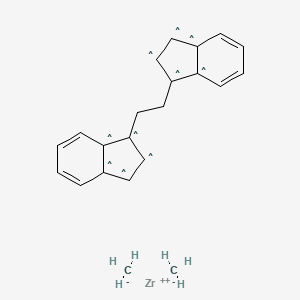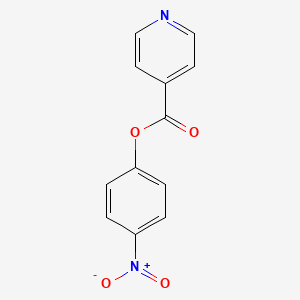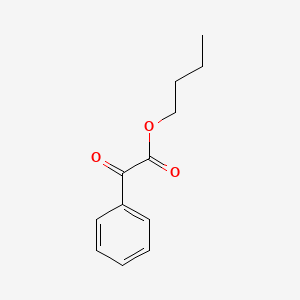
Butyl 2-oxo-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-oxo-2-phenylacetate, also known as tert-butyl 2-oxo-2-phenylacetate, is an organic compound with the molecular formula C12H14O3. It is a type of α-ketoester, which is characterized by the presence of both a ketone and an ester functional group. This compound is of interest due to its applications in various fields, including organic synthesis and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-oxo-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Another method involves the oxidation of aryl acetates using tert-butyl hydroperoxide and a copper oxide catalyst. This method is advantageous due to its simplicity and the use of readily available reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve the use of advanced catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, tert-butyl hydroperoxide, copper oxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Phenylglyoxylic acid.
Reduction: Butyl 2-hydroxy-2-phenylacetate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Butyl 2-oxo-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of butyl 2-oxo-2-phenylacetate involves its reactivity as an α-ketoester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various products. In biological systems, it may act as a substrate for enzymes that catalyze the formation of α-hydroxyesters or other derivatives .
Comparison with Similar Compounds
Butyl 2-oxo-2-phenylacetate can be compared with other similar compounds such as:
Phenylglyoxylic acid: Similar in structure but lacks the ester group, making it less versatile in certain reactions.
Methyl 2-oxo-2-phenylacetate: Similar but with a methyl ester group instead of a butyl group, which can affect its reactivity and applications.
Ethyl 2-oxo-2-phenylacetate: Another similar compound with an ethyl ester group, used in similar applications but with different physical properties.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
butyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C12H14O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
FGKXKAATQIZYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
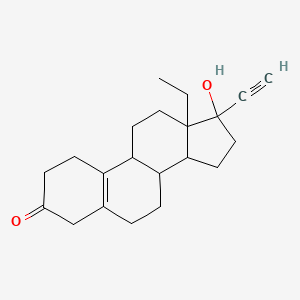

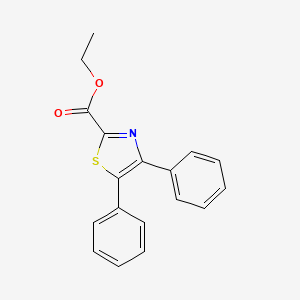
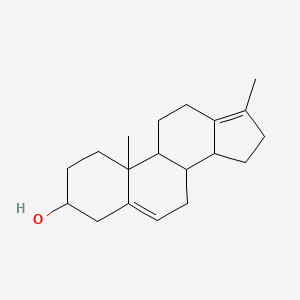
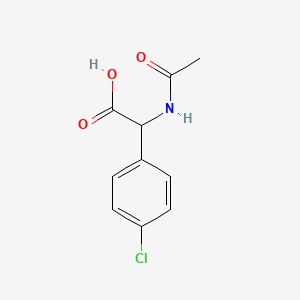
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
